molecular formula C16H23ClN2O5S B6963558 1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide

Cat. No.: B6963558
M. Wt: 390.9 g/mol
InChI Key: PSTVXZXBNJYFFG-UHFFFAOYSA-N
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Description

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-5-ethoxy-4-hydroxybenzoyl)-N,N-dimethylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-4-24-14-9-11(8-13(17)15(14)20)16(21)19-7-5-6-12(10-19)25(22,23)18(2)3/h8-9,12,20H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTVXZXBNJYFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N2CCCC(C2)S(=O)(=O)N(C)C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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